molecular formula C6H6BrNZn B2621323 2-Methyl-5-pyridylzinc bromide CAS No. 1227833-82-0

2-Methyl-5-pyridylzinc bromide

Cat. No.: B2621323
CAS No.: 1227833-82-0
M. Wt: 237.41
InChI Key: WYKRMGIVHJTREM-UHFFFAOYSA-M
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Description

2-Methyl-5-pyridylzinc bromide is an organozinc compound with the molecular formula C6H6BrNZn. It is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is known for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 2-bromo-5-methylpyridine. This reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The reaction conditions often involve refluxing the mixture to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with temperature control and inert gas systems are used to maintain the reaction conditions. The product is typically purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

    Nucleophilic Substitution: In these reactions, this compound can react with alkyl halides or other electrophiles under mild conditions to form substituted pyridine derivatives.

Major Products: The major products formed from these reactions are typically substituted pyridines or other heterocyclic compounds, depending on the nature of the electrophile used in the reaction .

Comparison with Similar Compounds

  • 5-Methyl-2-pyridylzinc bromide
  • 4-Methyl-2-pyridylzinc bromide
  • 6-Methyl-2-pyridylzinc bromide
  • 3-Methyl-2-pyridylzinc bromide

Comparison: 2-Methyl-5-pyridylzinc bromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its isomers, such as 5-Methyl-2-pyridylzinc bromide, it may exhibit different reactivity profiles in cross-coupling reactions, leading to variations in the yield and selectivity of the desired products .

Properties

IUPAC Name

bromozinc(1+);6-methyl-3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBICBJSOUPKLP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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